

A Technical Guide to 4-Iodo-L-phenylalanine: Properties, Applications, and Experimental Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Phe(4-I)-OH*

Cat. No.: *B556541*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Iodo-L-phenylalanine, a versatile unnatural amino acid with significant applications in biochemical research, drug development, and synthetic chemistry. This document details its physicochemical properties, outlines key experimental protocols for its use, and visualizes relevant biological and chemical processes.

Core Properties of 4-Iodo-L-phenylalanine

4-Iodo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, where an iodine atom is substituted at the fourth position (para position) of the phenyl ring. This modification introduces unique properties that make it a valuable tool in various scientific disciplines.

Property	Value	Citations
CAS Number	24250-85-9	[1] [2] [3] [4]
Molecular Weight	291.09 g/mol	[1] [3]
Molecular Formula	C ₉ H ₁₀ INO ₂	[2] [3] [4]
Synonyms	p-Iodo-L-phenylalanine, (S)-2-iodophenyl)propanoic acid	[2] [3]
Appearance	White to off-white powder	[2] [3]
Purity	≥98%	[2] [3]
Storage Temperature	-20°C to 8°C	[2] [3]
Melting Point	Approximately 240 °C	[2]
Optical Rotation	$[\alpha]D^{20} = -6.5 \pm 2^\circ$ (c=2 in 80% AcOH)	[2]

Key Applications in Research and Development

4-Iodo-L-phenylalanine is utilized in a range of applications, primarily leveraging the unique properties of the iodine atom. It serves as a heavy atom for X-ray crystallography, a reactive handle for chemical modifications, and a component of radiolabeled compounds for medical imaging and therapy.

Site-Specific Incorporation into Proteins

A significant application of 4-Iodo-L-phenylalanine is its site-specific incorporation into proteins. This technique allows for the introduction of a unique chemical handle at a defined position within a protein's structure, enabling a variety of downstream applications. The iodine atom can be used as an anomalous scatterer to facilitate protein structure determination by X-ray crystallography.[\[5\]](#) Furthermore, it serves as a reactive site for post-translational modifications, such as the introduction of fluorescent dyes or polyethylene glycol (PEG) chains, through reactions like the Suzuki-Miyaura coupling.[\[6\]](#)

Drug Development and Medical Imaging

Radiolabeled versions of 4-Iodo-L-phenylalanine, particularly with Iodine-123 and Iodine-131, are explored as agents for both the diagnosis and treatment of various cancers, including pancreatic cancer and glioma.^{[3][7]} The rationale behind this application is the increased uptake of amino acids by tumor cells compared to healthy tissues.^[3] As a diagnostic tool, [¹²³I]iodo-L-phenylalanine allows for tumor imaging via single-photon emission computed tomography (SPECT).^[3] In a therapeutic context, [¹³¹I]iodo-L-phenylalanine delivers targeted radiation to cancer cells, a modality known as endoradiotherapy.^[7]

Synthetic Chemistry

In synthetic organic chemistry, 4-Iodo-L-phenylalanine is a valuable building block. The carbon-iodine bond is a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^{[6][8]} This allows for the synthesis of complex peptides and other molecules containing biaryl linkages, which are of interest in drug discovery and materials science.^[8]

Experimental Protocols

This section provides an overview of key experimental methodologies involving 4-Iodo-L-phenylalanine.

Site-Specific Incorporation of 4-Iodo-L-phenylalanine into Proteins via Amber Codon Suppression

This protocol describes a general method for incorporating 4-Iodo-L-phenylalanine into a target protein at a specific site in an *E. coli* cell-free translation system using an amber (UAG) stop codon.^[5]

Materials:

- *E. coli* cell-free translation system
- Plasmid DNA encoding the target protein with a UAG codon at the desired incorporation site
- 4-Iodo-L-phenylalanine

- Engineered aminoacyl-tRNA synthetase (aaRS) specific for 4-Iodo-L-phenylalanine
- Suppressor tRNA with a CUA anticodon (tRNACUA)
- Other necessary components for in vitro protein synthesis (amino acids, energy source, etc.)

Methodology:

- Preparation of the Translation System: The *E. coli* cell-free translation system is prepared according to standard protocols.
- Addition of Components: The plasmid DNA encoding the target protein, the engineered aaRS, the suppressor tRNACUA, and 4-Iodo-L-phenylalanine are added to the cell-free system. All other canonical amino acids (except tyrosine, if the synthetase is evolved from TyrRS) are also included.
- In Vitro Translation: The reaction mixture is incubated at the optimal temperature (typically 37°C) to allow for protein synthesis. During translation, when the ribosome encounters the UAG codon, the acylated tRNACUA carrying 4-Iodo-L-phenylalanine is incorporated into the growing polypeptide chain.
- Purification and Analysis: The synthesized protein is purified using standard chromatography techniques. The successful incorporation of 4-Iodo-L-phenylalanine can be confirmed by mass spectrometry.

Radiosynthesis of 4-[¹³¹I]Iodo-L-phenylalanine

This protocol outlines the preparation of carrier-added 4-[¹³¹I]Iodo-L-phenylalanine for therapeutic applications.[\[7\]](#)

Materials:

- Sodium [¹³¹I]iodide
- 4-Iodo-L-phenylalanine (non-radioactive)
- 0.05 N NaOH

- Aqueous Na₂S₂O₅
- 0.1 M H₃PO₄
- 30% HCl
- L-ascorbic acid
- Aqueous Cu(II) sulfate
- Reaction vial (e.g., 5-mL conical Reactivial)
- Nitrogen gas stream
- Heating apparatus (e.g., heating block at 90°C)

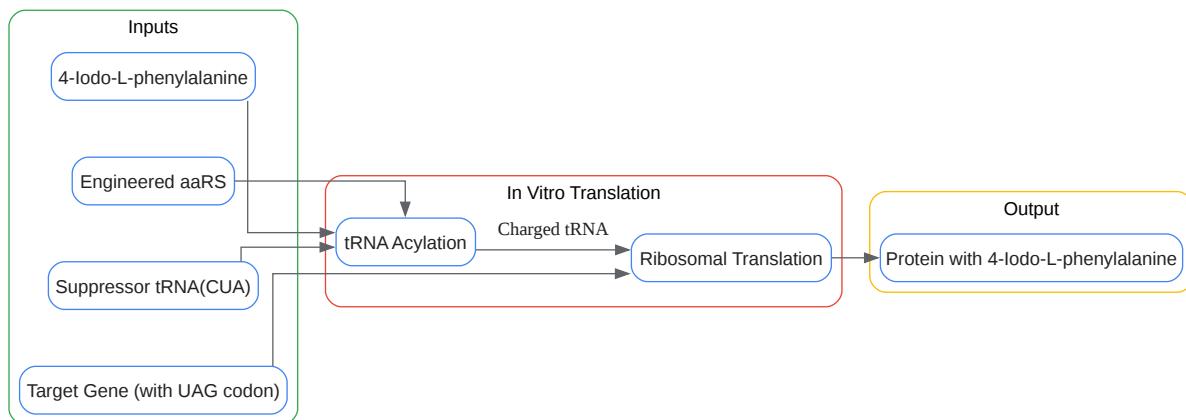
Methodology:

- Preparation of the Reaction Mixture: A mixture of sodium [¹³¹I]iodide in 0.05 N NaOH and aqueous Na₂S₂O₅ is evaporated to dryness in a reaction vial under a stream of nitrogen at 90°C.
- Addition of Reagents: To the dried residue, a solution of 4-iodo-L-phenylalanine in 0.1 M H₃PO₄, 30% HCl, L-ascorbic acid, and aqueous Cu(II) sulfate are added.
- Reaction and Purification: The reaction proceeds to facilitate the isotopic exchange of non-radioactive iodine with ¹³¹I. The resulting 4-[¹³¹I]iodo-L-phenylalanine is then purified.
- Formulation for Injection: Immediately before administration, the purified solution is buffered and diluted with 0.9% NaCl to yield an isotonic and injectable radiopharmaceutical.[\[7\]](#)

Suzuki-Miyaura Cross-Coupling of 4-Iodo-L-phenylalanine Peptides

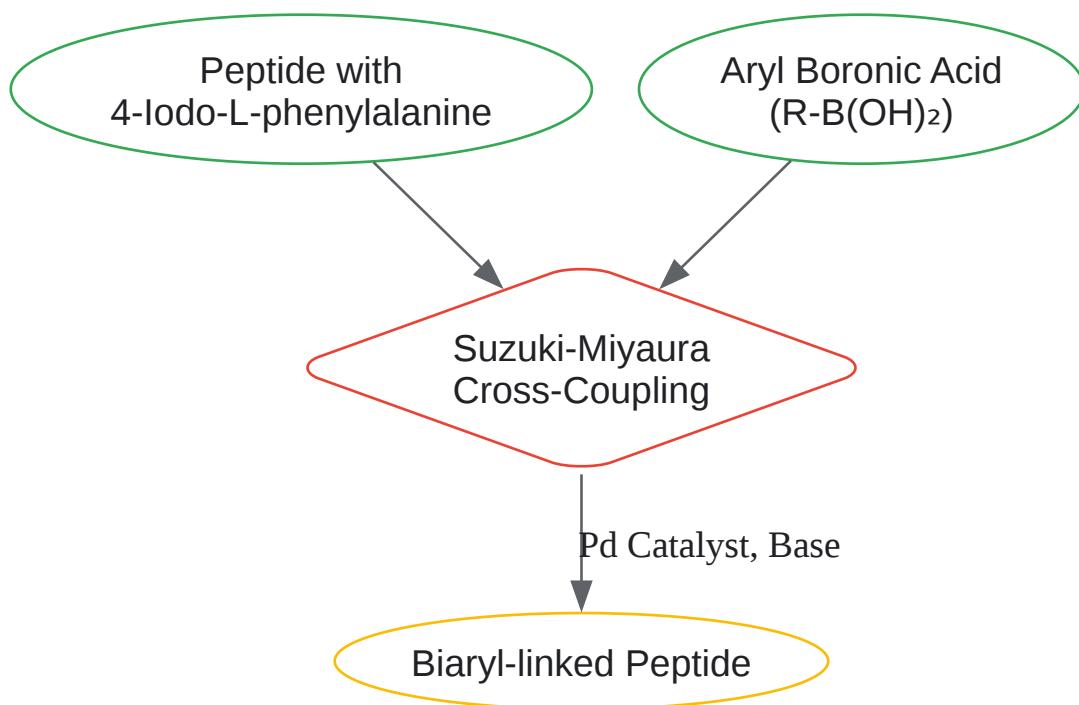
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a peptide containing 4-Iodo-L-phenylalanine with an arylboronic acid on a solid support.[\[8\]](#)

Materials:


- Resin-bound peptide containing a 4-Iodo-L-phenylalanine residue
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., Na_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., a mixture of DMF/water or dioxane/water)
- Inert atmosphere (e.g., nitrogen or argon)

Methodology:

- Resin Swelling: The resin-bound peptide is swelled in the reaction solvent.
- Reaction Setup: The arylboronic acid, palladium catalyst, and base are added to the swollen resin under an inert atmosphere.
- Reaction: The reaction mixture is heated (conventional heating or microwave irradiation) until the reaction is complete, as monitored by a suitable method (e.g., HPLC analysis of a cleaved test sample).
- Washing: The resin is thoroughly washed with the reaction solvent and other appropriate solvents to remove excess reagents and byproducts.
- Cleavage and Purification: The modified peptide is cleaved from the solid support using a suitable cleavage cocktail. The crude peptide is then purified by preparative HPLC.


Visualizations of Key Processes

The following diagrams illustrate the core concepts and workflows described in this guide.

[Click to download full resolution via product page](#)

Caption: Workflow for site-specific incorporation of 4-Iodo-L-phenylalanine.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling with 4-Iodo-L-phenylalanine.

[Click to download full resolution via product page](#)

Caption: Application of radiolabeled 4-Iodo-L-phenylalanine in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-[123I]iodo-L-phenylalanine for detection of pancreatic cancer: basic investigations of the uptake characteristics in primary human pancreatic tumour cells and evaluation in in vivo models of human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Endoradiotherapy with Carrier-Added 4-[131I]iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 4-Iodo-L-phenylalanine: Properties, Applications, and Experimental Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556541#4-iodo-l-phenylalanine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com